molecular formula C24H26N2O4S B3460595 N~1~-(2,6-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2,6-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3460595
M. Wt: 438.5 g/mol
InChI Key: AOSHITZSZCKCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-(2,6-dimethylphenyl)-N2-(2-ethoxyphenyl)-N2-(phenylsulfonyl)glycinamide, also known as DPEG, is a chemical compound that has gained attention in scientific research due to its potential biomedical applications. DPEG is a glycine derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N~1~-(2,6-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to involve the binding of this compound to proteins and the inhibition of protein-protein interactions. This compound has been shown to bind to the SH3 domain of the protein Crk, which plays a role in cell signaling and regulation. By inhibiting the interaction between Crk and its binding partners, this compound may have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of the protein kinase C (PKC) enzyme, which plays a role in cell signaling and regulation. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(2,6-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its high binding affinity for proteins, which makes it a useful tool for studying protein-protein interactions. Additionally, this compound has been shown to have low toxicity and good stability, which makes it a safe and reliable reagent for use in experiments. However, one limitation of using this compound is its high cost and the complexity of its synthesis, which may limit its widespread use in research.

Future Directions

There are several future directions for research on N~1~-(2,6-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of focus is the development of this compound-based drug delivery systems, which could improve the efficacy and specificity of drug therapies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the synthesis of this compound could be optimized to reduce the cost and complexity of its production, which would make it more accessible for use in research.

Scientific Research Applications

N~1~-(2,6-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential biomedical applications, including as a drug delivery agent and as a therapeutic agent for various diseases. This compound has been shown to have a high binding affinity for proteins, which makes it a promising candidate for drug delivery. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for these diseases.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-4-30-22-16-9-8-15-21(22)26(31(28,29)20-13-6-5-7-14-20)17-23(27)25-24-18(2)11-10-12-19(24)3/h5-16H,4,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSHITZSZCKCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=C(C=CC=C2C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2,6-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2,6-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(2,6-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(2,6-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(2,6-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(2,6-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.